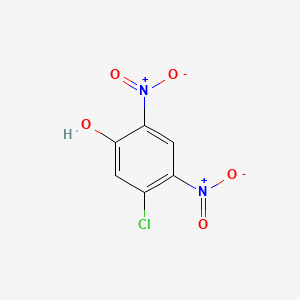
3-Chloro-4,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,6-dinitrophenol is a chemical compound with the molecular formula C6H3ClN2O5. It is a chlorinated nitrophenol derivative, known for its distinctive chemical properties and applications in various fields. This compound is characterized by the presence of both chloro and nitro groups attached to a phenol ring, which significantly influences its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,6-dinitrophenol typically involves the nitration of 3-chlorophenol. The process begins with the chlorination of phenol to produce 3-chlorophenol, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4 and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination and nitration steps are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,6-dinitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound is highly reactive towards nucleophiles.
Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted phenols or anilines.
Reduction: Formation of 3-chloro-4,6-diaminophenol.
Oxidation: Formation of chlorinated quinones.
Scientific Research Applications
3-Chloro-4,6-dinitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for potential therapeutic applications, including antimicrobial properties.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4,6-dinitrophenol involves its interaction with biological molecules and cellular pathways. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the production of ATP in mitochondria. This leads to increased metabolic rates and potential cytotoxic effects . The molecular targets include enzymes involved in energy metabolism and cellular respiration.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dinitrophenol: Similar structure but with the chloro group at the 2-position.
2,4-Dinitrophenol: Lacks the chloro group, known for its use as a metabolic stimulant.
4-Chloro-2-nitrophenol: Contains only one nitro group and a chloro group at different positions.
Uniqueness
3-Chloro-4,6-dinitrophenol is unique due to the specific positioning of its chloro and nitro groups, which confer distinct reactivity and applications. Its ability to undergo selective nucleophilic substitution and its role as an uncoupler of oxidative phosphorylation make it valuable in both chemical synthesis and biological research.
Properties
CAS No. |
54715-57-0 |
|---|---|
Molecular Formula |
C6H3ClN2O5 |
Molecular Weight |
218.55 g/mol |
IUPAC Name |
5-chloro-2,4-dinitrophenol |
InChI |
InChI=1S/C6H3ClN2O5/c7-3-1-6(10)5(9(13)14)2-4(3)8(11)12/h1-2,10H |
InChI Key |
YUIDCTJTNTXYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


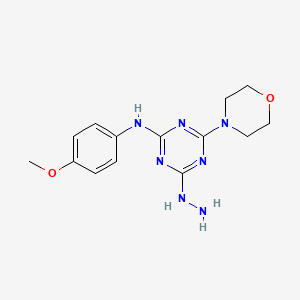
![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)

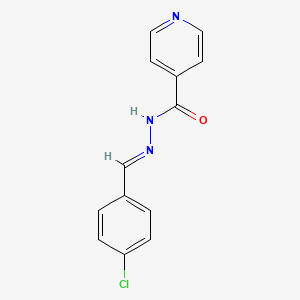
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B11707578.png)

![3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11707592.png)
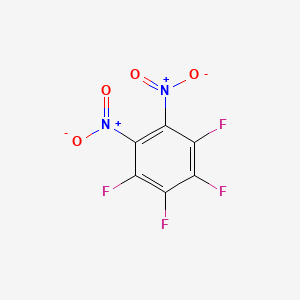
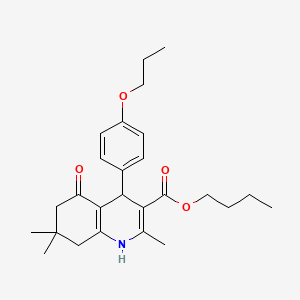
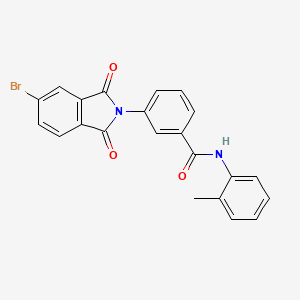
![3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide](/img/structure/B11707615.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)
![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)
